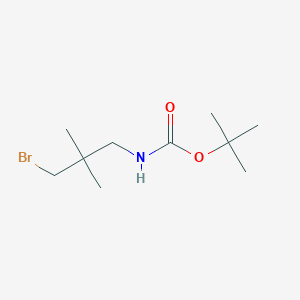

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIDVDMCVNOYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397707-56-0 | |

| Record name | tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2,2-dimethylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs . The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group into corresponding amines or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include amines and alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a crucial building block in organic synthesis, allowing for the preparation of complex molecules. Its unique structure enhances its utility in creating derivatives that are valuable in various chemical reactions.

2. Biological Research

- Enzyme Mechanisms : It is utilized to study enzyme mechanisms by acting as a substrate or inhibitor. Its ability to undergo nucleophilic substitution makes it a useful tool for probing enzyme activity and understanding metabolic pathways.

- Protein-Ligand Interactions : The compound is employed to investigate interactions between proteins and ligands, contributing to insights on binding affinities and selectivity which are essential for drug design.

3. Medicinal Chemistry

- Drug Design and Discovery : tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate is investigated for its potential in drug development, particularly in synthesizing carbamate-based pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the significance of this compound in biological applications:

1. Study on Enzyme Inhibition

Research has shown that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property suggests its potential therapeutic applications against metabolic disorders.

2. Protein Binding Studies

Utilizing techniques such as surface plasmon resonance, studies indicate that this compound selectively binds to specific protein targets. This binding affinity makes it a promising candidate for drug design aimed at targeted therapies.

Wirkmechanismus

The mechanism of action of tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to active sites of enzymes or receptors, thereby modulating their activity . The bromine atom in the compound plays a crucial role in its reactivity and binding affinity . The carbamate group can undergo hydrolysis to release the active amine, which then interacts with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chain Length and Steric Effects : The 2,2-dimethyl substitution in the target compound introduces significant steric hindrance compared to linear analogs (e.g., tert-Butyl N-(3-Bromopropyl)carbamate). This reduces its reactivity in bulky nucleophilic environments but enhances selectivity in controlled substitutions .

- Reactivity Trends : Shorter-chain bromides (e.g., 3-bromopropyl derivatives) exhibit higher electrophilicity due to reduced steric shielding, whereas longer chains (e.g., 5-bromopentyl) show diminished reactivity .

Functional Group Variants

Amino-Substituted Analogs

tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate (CAS: 292606-35-0) replaces bromine with an amine group. Key differences include:

- Reactivity: The amino derivative participates in amide bond formation or reductive amination, contrasting with the bromide’s alkylation utility .

- Physical Properties : Higher melting point (74°C) and boiling point (293.8°C) compared to the brominated analog, attributed to hydrogen bonding and polarity .

Boronic Ester Derivatives

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate (CAS: N/A) features a boronic ester group, enabling Suzuki-Miyaura cross-couplings. Unlike the bromide, this compound is non-hazardous but requires anhydrous handling .

Biologische Aktivität

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C10H20BrNO2 and a molecular weight of 266.18 g/mol. It is primarily utilized in biological research to investigate enzyme mechanisms and protein-ligand interactions, as well as in drug design and discovery processes. This article reviews its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles such as amines or thiols. This reactivity is crucial for its role in synthesizing biologically active molecules and studying their mechanisms.

Applications in Biological Research

- Enzyme Mechanisms : The compound has been employed to elucidate the mechanisms of various enzymes by acting as a substrate or inhibitor.

- Protein-Ligand Interactions : It is used to probe interactions between proteins and ligands, contributing to the understanding of binding affinities and selectivity.

- Drug Development : Its structural characteristics make it a valuable building block in the synthesis of carbamate-based pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, showcasing its potential in therapeutic applications against metabolic disorders.

- Protein Binding Studies : A study utilizing surface plasmon resonance indicated that this compound binds selectively to specific protein targets, suggesting its utility in drug design for targeted therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl (3-bromo-2-methylpropyl)carbamate | Fewer steric hindrances | Moderate enzyme inhibition |

| tert-Butyl N-(3-bromopropyl)carbamate | Linear structure | Limited protein interaction |

| This compound | Enhanced steric hindrance due to two methyl groups | Strong enzyme inhibition and selective binding |

Q & A

Q. What synthetic strategies are typically employed to prepare tert-butyl carbamate derivatives like tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate?

The synthesis often involves Boc (tert-butoxycarbonyl) protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For brominated derivatives, nucleophilic substitution or coupling reactions may be utilized. For example, multi-step protocols for structurally similar compounds (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) involve introducing bromine via alkylation or halogenation steps .

Q. What purification methods ensure high-purity this compound?

Column chromatography (silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., dichloromethane/hexane) are standard. Purity validation via HPLC or NMR is critical, as demonstrated in protocols for tert-butyl (2-chloropyrimidin-4-yl)carbamate synthesis .

Q. What safety protocols are essential for handling brominated tert-butyl carbamates?

Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. While safety data for similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) classify them as non-hazardous, brominated analogs may require additional precautions due to potential reactivity .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in tert-butyl carbamate syntheses with stereogenic centers?

Chiral catalysts or auxiliaries, combined with temperature and solvent control, enhance stereochemical outcomes. For example, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate synthesis achieved selectivity through solvent polarity adjustments and low-temperature conditions .

Q. What analytical techniques resolve structural ambiguities in brominated tert-butyl carbamates?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography and 2D NMR (e.g., NOESY, HSQC) elucidate stereochemistry and substitution patterns. Safety data sheets for related compounds emphasize these methods for structural validation .

Q. How does steric hindrance from the tert-butyl group influence bromine reactivity in nucleophilic substitutions?

The tert-butyl group reduces undesired side reactions by sterically shielding the carbamate. For brominated derivatives, this may necessitate polar aprotic solvents (e.g., DMF) or elevated temperatures to activate the electrophilic center, as seen in tert-butyl carbamate coupling reactions .

Q. What experimental designs address stability contradictions in tert-butyl carbamates under varying conditions?

Systematic studies on pH, temperature, and light exposure, combined with kinetic profiling, can identify degradation pathways. For example, stability data for tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate recommend inert storage conditions to prevent hydrolysis or oxidation .

Q. How can computational modeling predict reactivity trends for brominated tert-butyl carbamates in complex reactions?

Density functional theory (DFT) calculations analyze electronic effects (e.g., bromine’s electron-withdrawing nature) on reaction barriers. Such approaches are validated in studies on tert-butyl carbamate intermediates in pharmaceutical syntheses .

Notes

- Synthesis Optimization : Adjust solvent polarity (e.g., THF vs. DMF) to modulate reaction rates for brominated intermediates .

- Safety Compliance : Follow GHS guidelines for brominated compounds, including waste disposal protocols .

- Advanced Characterization : Pair HRMS with isotopic pattern analysis to confirm bromine presence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.